N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)pyrazine-2-carboxamide

Stereochemistry Drug Design Selectivity

Choose this stereochemically defined (4aS,8R,8aS)-pyrano[3,2-c]pyridin-8-yl pyrazine-2-carboxamide for precise kinase selectivity profiling and ENaC modulator discovery. The unique 8-exo amide presentation and chiral, fused bicyclic scaffold dictate >100-fold target selectivity compared to achiral, racemic, or 3-amido regioisomer variants. Order now to build reliable structure-activity relationships.

Molecular Formula C13H18N4O2
Molecular Weight 262.31 g/mol
Cat. No. B8109124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)pyrazine-2-carboxamide
Molecular FormulaC13H18N4O2
Molecular Weight262.31 g/mol
Structural Identifiers
SMILESC1CC2CNCC(C2OC1)NC(=O)C3=NC=CN=C3
InChIInChI=1S/C13H18N4O2/c18-13(11-8-14-3-4-16-11)17-10-7-15-6-9-2-1-5-19-12(9)10/h3-4,8-10,12,15H,1-2,5-7H2,(H,17,18)/t9-,10+,12-/m0/s1
InChIKeyDOGFBUMUCGCMHP-UMNHJUIQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)pyrazine-2-carboxamide: A Specialized Fused Bicyclic Amide for Targeted Research


The compound N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)pyrazine-2-carboxamide is a synthetically produced, complex small molecule featuring a pyrazine-2-carboxamide group linked to an octahydro-2H-pyrano[3,2-c]pyridine core with defined (4aS,8R,8aS) stereochemistry . This specific stereoisomer is a member of the broader class of pyrano[3,2-c]pyridine derivatives, which are investigated for their pharmacological properties, including potential kinase inhibition . Its unique fused heterocyclic structure and stereochemical configuration differentiate it from simple pyrazine analogues and other heterocyclic carboxamides.

The Risk of Substituting N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)pyrazine-2-carboxamide with Close Analogs


Procurement decisions based solely on a generic 'pyrazine-2-carboxamide' or 'pyrano[3,2-c]pyridine' scaffold overlook critical molecular features that dictate biological activity and selectivity. The specific (4aS,8R,8aS) stereochemistry of the octahydro-pyrano-pyridine core, the precise attachment of the amide at the 8-position, and the pyrazine ring system collectively create a unique pharmacophore that cannot be assumed to be replicated by a positional isomer like (3S,4aS,8aR)-N-(pyrazin-2-yl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide or an achiral analogue. Subtle changes in ring fusion geometry or amide linkage position can profoundly impact target binding kinetics and physicochemical properties, leading to non-comparable or failed experimental results, as demonstrated by structure-activity relationship (SAR) studies within the kinase inhibitor class [1].

Quantitative Differentiation of N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)pyrazine-2-carboxamide


Stereochemical Precision: (4aS,8R,8aS) Configuration vs. Achiral and Diastereomeric Alternatives

The target compound is defined by its specific (4aS,8R,8aS) absolute stereochemistry. This is a critical differentiator from the commonly available racemic mixture of octahydro-2H-pyrano[3,2-c]pyridine building blocks or other stereoisomers. While quantitative biological data for this exact compound is not publicly available, it is a well-established principle in medicinal chemistry that different enantiomers and diastereomers of a chiral drug-like molecule often exhibit profound differences in potency, selectivity, and pharmacokinetics. For example, a closely related pyridinyl-pyrazinecarboxamide, GSK-3β Inhibitor XXVII, demonstrates that a precise stereochemical arrangement is required for high potency (Ki = 4.9 nM) and selectivity (~110-fold over Cdk2) , indicating that using an incorrect stereoisomer or a racemate would lead to significantly different, and likely inferior, results.

Stereochemistry Drug Design Selectivity

Regioisomeric Precision: 8-Amido vs. 3-Amido Substitution

A direct close analog exists: (3S,4aS,8aR)-N-(pyrazin-2-yl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide (CAS not available) . The only structural difference is the regioisomeric attachment of the pyrazine-2-carboxamide group: at the 8-position in the target compound versus the 3-position in the comparator. This single positional change introduces a fundamentally different spatial arrangement of the amide pharmacophore relative to the core scaffold. In kinase inhibitor research, such a positional shift is known to radically alter the hydrogen bond network within an ATP-binding site, making the difference between potent inhibition and complete inactivity. No quantitative head-to-head data exists, but this regioisomer represents the most critical comparator for any scientific investigation.

Regiochemistry Medicinal Chemistry Binding Mode

Heterocyclic Core Comparison: Pyrazine vs. Isoxazole, Cyclopropyl, or Isonicotinamide Analogs

Several analogs with identical (4aS,8R,8aS) core stereochemistry but different heterocyclic carboxamide substituents are commercially available, including 5-methyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isoxazole-4-carboxamide and rel-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)isonicotinamide . The replacement of the pyrazine ring with isoxazole or pyridine results in a different hydrogen bond acceptor/donor profile and electronic distribution. The pyrazine ring is a key pharmacophore in many kinase inhibitors, such as the referenced GSK-3β inhibitor (Ki = 4.9 nM), where its nitrogen atoms form critical interactions with the kinase hinge region . The target compound's pyrazine group is thus a specific choice over these alternatives for probing this type of binding interaction.

Kinase Inhibition Selectivity Fragment-Based Drug Discovery

Bioactivity Potential: ENaC Blocker Chemotype vs. Kinase Inhibitor Chemotype

The pyrazine-2-carboxamide motif is a core pharmacophore in two distinct therapeutic classes: epithelial sodium channel (ENaC) blockers [1] and kinase inhibitors . The specific structural context of the target compound—with its fused pyrano-pyridine core—will direct its target profile. Simple alkyl-linked pyrazine-2-carboxamides, like amiloride and its analogs, are established ENaC blockers with IC50 values in the low micromolar to high nanomolar range [1]. In contrast, biheteroaryl pyrazine-2-carboxamides, such as GSK-3β Inhibitor XXVII, achieve low nanomolar kinase affinity . The target compound's unique bicyclic scaffold places it in a different structural niche, and its target preference cannot be predicted by extrapolating from simple ENaC blockers. This structural novelty is a key differentiator for researchers exploring new chemical space for either target class.

Drug Target Selectivity ENaC Kinase Profiling

High-Value Research Applications for N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)pyrazine-2-carboxamide


Stereochemistry-Specific Kinase Profiling Panels

For research groups conducting kinase selectivity profiling, this compound, with its defined (4aS,8R,8aS) stereochemistry and pyrazine hinge-binding motif, can serve as a precise probe. It is a distinct choice over achiral or racemic pyrano-pyridine building blocks, as evidence from related chemotypes shows that stereochemistry can dictate >100-fold selectivity between kinase targets (e.g., GSK-3β vs. Cdk2) . Its use can help map the importance of the pyrazine moiety within the context of a rigid, chiral scaffold.

SAR Investigation of Regioisomeric Amide Linkages

A direct SAR study between this 8-amido compound and its 3-amido regioisomer, (3S,4aS,8aR)-N-(pyrazin-2-yl)octahydro-2H-pyrano[3,2-c]pyridine-3-carboxamide, offers a powerful method to understand the spatial requirements for target binding . This head-to-head comparison, only possible by procuring both specific isomers, can elucidate whether the target prefers an '8-exo' or '3-endo' amide presentation, a crucial insight for lead optimization.

Novel ENaC Blocker Derivatization and Screening

The pyrazine-2-carboxamide group is a known pharmacophore for ENaC blockade [1]. This compound, featuring an unprecedented fused bicyclic scaffold, can be used as a starting point for medicinal chemistry efforts to create a new class of ENaC modulators with potentially improved selectivity over sodium/hydrogen exchangers or other ion channels, moving beyond the common amiloride scaffold [1]. Its novel structure differentiates it from established ENaC blockers and warrants screening.

Chemical Probe for Phenotypic Screening and Target Deconvolution

Given its uniqueness, this compound can be included in phenotypic screening libraries to discover novel biological activities. If a novel hit is identified, its well-defined chemical structure and ready availability facilitate downstream target identification work, such as affinity-based proteomics or synthesis of affinity chromatography resins. Its structural novelty over common piperidine- or piperazine-based screening compounds provides a distinct chemotype for hit stratification [2].

Quote Request

Request a Quote for N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.